(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one
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Overview
Description
(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one is a heterocyclic compound that features a unique combination of an oxazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 2-methyl-1,3-oxazol-5-one with 5-methylthiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one
- (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-5-one
- (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-imidazol-5-one
Uniqueness
This compound is unique due to its specific combination of an oxazole ring and a thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2S/c1-6-3-4-8(14-6)5-9-10(12)13-7(2)11-9/h3-5H,1-2H3/b9-5- |
InChI Key |
IBCDTEOTMAZIGQ-UITAMQMPSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)OC(=N2)C |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)OC(=N2)C |
Origin of Product |
United States |
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